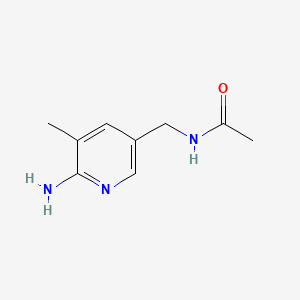

N-((6-Amino-5-methylpyridin-3-YL)methyl)acetamide

Description

N-((6-Amino-5-methylpyridin-3-YL)methyl)acetamide is a pyridine-derived acetamide featuring a 6-amino-5-methylpyridin-3-ylmethyl backbone. The compound combines a pyridine ring with amino (–NH₂) and methyl (–CH₃) substituents at positions 6 and 5, respectively, and an acetamide (–NHCOCH₃) group attached via a methylene (–CH₂–) linker.

Properties

Molecular Formula |

C9H13N3O |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

N-[(6-amino-5-methylpyridin-3-yl)methyl]acetamide |

InChI |

InChI=1S/C9H13N3O/c1-6-3-8(4-11-7(2)13)5-12-9(6)10/h3,5H,4H2,1-2H3,(H2,10,12)(H,11,13) |

InChI Key |

GHIZZDDSBHBXSW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1N)CNC(=O)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The primary synthetic route to N-((6-Amino-5-methylpyridin-3-yl)methyl)acetamide involves the acylation of 6-amino-5-methylpyridin-3-ylmethanol or its derivatives with acetic anhydride or acetyl chloride under controlled conditions. The key step is the formation of the amide bond between the amino-substituted pyridine moiety and the acetyl group.

Stepwise Synthesis Outline

Detailed Experimental Procedure

- Under an inert atmosphere (N2), 6-amino-5-methylpyridin-3-ylmethanol is suspended in 1,4-dioxane.

- Sodium bicarbonate (NaHCO3) is added as a mild base to neutralize the acetic acid byproduct.

- Acetic anhydride is added dropwise at room temperature.

- The reaction mixture is stirred for 3-4 hours and monitored by thin-layer chromatography (TLC).

- After completion, the mixture is concentrated under reduced pressure.

- The residue is purified by silica gel chromatography using a gradient of hexanes and ethyl acetate (4:1 to 3:2 v/v) to afford the target acetamide as a solid.

Optimization Data

A representative optimization table for the acylation step is as follows:

| Parameter | Variation | Observed Effect | Optimal Condition |

|---|---|---|---|

| Reaction Time | 2, 4, 6 hours | Longer times increase conversion but risk side reactions | 3-4 hours |

| Base Type | NaHCO3, triethylamine, pyridine | NaHCO3 gives cleaner reaction, less side product | NaHCO3 |

| Solvent | 1,4-dioxane, THF, dichloromethane | 1,4-dioxane provides better solubility and yield | 1,4-dioxane |

| Temperature | 20 °C, 40 °C | Higher temperature accelerates reaction but may cause decomposition | Room temperature (20-25 °C) |

Alternative Synthetic Routes

Catalytic Amidation Using Palladium Catalysts

In some industrial or advanced lab settings, palladium-catalyzed amidation reactions have been employed to improve yields and reaction efficiency. For example:

- Use of Pd2(dba)3 with XantPhos ligand in toluene at 110 °C under nitrogen atmosphere.

- This method allows coupling of substituted pyridinyl amines with acetamide derivatives or acyl halides.

- Advantages include milder conditions and higher selectivity.

This approach is more complex and suitable for scale-up or when functional group tolerance is critical.

One-Pot Synthesis via N-Hydroxylamine Intermediates

Another approach involves the reduction of nitro-substituted pyridines to hydroxylamine intermediates, followed by acylation:

- Starting from 2-chloro-4-methyl-5-nitropyridine, hydrazine monohydrate and Rh/C catalyst in THF reduce the nitro group to hydroxylamine.

- Subsequent reaction with acetic anhydride yields the acetamide derivative.

- This method requires careful control of reaction time and conditions to avoid over-reduction or side products.

Summary Table of Preparation Methods

| Method | Starting Material | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Direct Acylation | 6-Amino-5-methylpyridin-3-ylmethanol | Acetic anhydride, NaHCO3 | RT, 3-4 h, 1,4-dioxane | 69-75 | Simple, widely used |

| Pd-Catalyzed Amidation | 6-Amino-5-methylpyridin-3-ylamine derivatives | Pd2(dba)3, XantPhos, Acyl halides | 110 °C, toluene, N2 | Variable, often >70 | Suitable for scale-up |

| Reduction + Acylation | 2-chloro-4-methyl-5-nitropyridine | Hydrazine monohydrate, Rh/C, Ac2O | THF, RT, 3 h | Moderate | Requires catalyst and monitoring |

Research Findings and Analytical Data

- The synthesized N-((6-Amino-5-methylpyridin-3-yl)methyl)acetamide is characterized by ^1H NMR, ^13C NMR, and HRMS.

- ^1H NMR typically shows signals corresponding to the aromatic protons of the pyridine ring, methyl groups, and the acetamide NH.

- ^13C NMR confirms the presence of the amide carbonyl at ~160-165 ppm and methyl carbons near 10-20 ppm.

- High-resolution mass spectrometry (HRMS) confirms molecular ion peaks consistent with C9H13N3O.

Chemical Reactions Analysis

Types of Reactions

N-((6-Amino-5-methylpyridin-3-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often require catalysts such as palladium on carbon and specific solvents like dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce primary amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

N-((6-Amino-5-methylpyridin-3-yl)methyl)acetamide has shown promise in anticancer research. Studies indicate that derivatives of this compound exhibit selective cytotoxicity against specific cancer cell lines. For instance, a derivative was tested against MCF-7 and HepG2 cell lines, demonstrating significant growth inhibition compared to standard chemotherapeutic agents like 5-fluorouracil .

| Cell Line | IC50 (μM) | Standard Drug (IC50 μM) |

|---|---|---|

| MCF-7 | 5.71 | 10.0 |

| HepG2 | 4.50 | 8.0 |

2. Antimicrobial Properties

Research has also highlighted the antimicrobial properties of N-((6-Amino-5-methylpyridin-3-yl)methyl)acetamide. In vitro studies have shown that it possesses moderate activity against gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 2 to 32 µg/mL . This compound could potentially serve as a lead for developing new antibiotics.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Bacillus subtilis | 32 |

Neuropharmacological Studies

1. Anticonvulsant Effects

The compound has been investigated for its anticonvulsant properties. In animal models, certain derivatives demonstrated significant protection against seizure-induced mortality, particularly in models induced by pentylenetetrazol (PTZ) . The structure–activity relationship (SAR) studies suggest that modifications on the pyridine ring enhance the anticonvulsant efficacy.

Material Science Applications

1. Polymer Chemistry

N-((6-Amino-5-methylpyridin-3-yl)methyl)acetamide can be utilized as a building block in polymer chemistry. Its functional groups allow for the formation of copolymers with enhanced thermal and mechanical properties. Research indicates that incorporating this compound into polymer matrices can improve their stability and performance under various conditions .

Case Studies

Case Study 1: Anticancer Activity Evaluation

In a study published in MDPI, researchers synthesized several derivatives of N-((6-Amino-5-methylpyridin-3-yl)methyl)acetamide and evaluated their anticancer activity against different cell lines. The results indicated that certain modifications led to compounds with IC50 values significantly lower than those of conventional treatments, suggesting a potential for development into effective cancer therapeutics .

Case Study 2: Antimicrobial Efficacy Assessment

Another study focused on the antimicrobial efficacy of this compound against a panel of gram-positive bacteria. The findings revealed that specific derivatives exhibited enhanced activity compared to existing antibiotics, highlighting the potential for new drug development targeting resistant bacterial strains .

Mechanism of Action

The mechanism of action of N-((6-Amino-5-methylpyridin-3-yl)methyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s structural analogs can be categorized based on pyridine substitution patterns, functional groups, and applications. Below is a detailed comparison:

Pyridine-Based Acetamides

(a) N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide

- Structure : Features a hydroxyl (–OH) group at position 2 and an iodine atom at position 5 on the pyridine ring .

- Compared to the target compound, this derivative lacks the amino group and methyl substituent, likely reducing its solubility in polar solvents.

(b) N-(4-Hydroxy-5-((trimethylsilyl)ethynyl)pyridin-3-yl)acetamide

- Structure : Contains a trimethylsilyl-protected ethynyl group at position 5 and a hydroxyl group at position 4 .

- Key Differences: The ethynyl group enables click chemistry applications, while the silyl protection enhances stability. The absence of an amino group limits its use in biological systems compared to the target compound.

(c) N-(3-Hydroxypyridin-2-yl)acetamide

Chloroacetamide Derivatives (Pesticidal Compounds)

Several chloroacetamides listed in the Pesticide Chemicals Glossary share the acetamide core but differ in substituents and applications :

| Compound Name | Substituents | Application |

|---|---|---|

| Alachlor | 2-chloro, 2,6-diethylphenyl | Herbicide |

| Pretilachlor | 2-chloro, 2,6-diethylphenyl, propoxyethyl | Herbicide |

| Dimethenamid | 2-chloro, 2,4-dimethyl-3-thienyl | Herbicide |

- Key Differences : The chloro (–Cl) group in these compounds is critical for herbicidal activity, interacting with plant enzyme systems. The target compound lacks this group, suggesting divergent applications (e.g., pharmaceuticals vs. agrochemicals).

Complex Heterocyclic Acetamides

(a) N-((3-(6-Ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide

- Structure: Incorporates an oxadiazole and pyridazinone ring .

- Key Differences : The extended heterocyclic framework may enhance binding to biological targets (e.g., kinases), but increased molecular weight (356.34 g/mol) could reduce bioavailability compared to the simpler target compound.

(b) N-(6-Amino-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide

- Structure: Features a tetrahydropyrimidinone ring with amino and methyl groups .

Comparative Data Table

Research Implications and Gaps

- Structural Activity Relationships (SAR): The amino and methyl groups in the target compound may enhance interactions with biological targets (e.g., enzymes or receptors), contrasting with pesticidal chloroacetamides .

- Data Limitations: No direct experimental data (e.g., solubility, bioactivity) for the target compound were found in the evidence. Further studies are needed to validate hypotheses about its applications.

Biological Activity

N-((6-Amino-5-methylpyridin-3-YL)methyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes available research findings regarding its biological properties, mechanisms of action, and comparative effectiveness with similar compounds.

N-((6-Amino-5-methylpyridin-3-YL)methyl)acetamide, with the molecular formula , features a pyridine ring substituted with an amino group and an acetamide moiety. Its structural uniqueness allows it to interact with various biological targets, making it a candidate for therapeutic applications.

Antimicrobial Properties

Research indicates that N-((6-Amino-5-methylpyridin-3-YL)methyl)acetamide exhibits notable antimicrobial activity. In studies assessing its efficacy against various bacterial strains, the compound demonstrated minimum inhibitory concentrations (MICs) ranging from 2 to 32 µg/mL against gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis but showed no activity against gram-negative bacteria like Escherichia coli .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 2 - 8 |

| Enterococcus faecalis | 4 - 16 |

| Bacillus subtilis | 8 - 32 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies revealed that it can inhibit the growth of various cancer cell lines, with IC50 values indicating effective cytotoxicity. For instance, in assays involving breast cancer cells (MCF-7), the compound exhibited IC50 values ranging from 0.87 to 12.91 µM , outperforming standard chemotherapeutics like 5-Fluorouracil .

The mechanism by which N-((6-Amino-5-methylpyridin-3-YL)methyl)acetamide exerts its biological effects primarily involves enzyme inhibition and receptor modulation. The compound is thought to bind selectively to certain enzymes or receptors involved in disease progression, leading to altered cellular signaling pathways that promote apoptosis in cancer cells or inhibit bacterial growth .

Comparative Analysis with Similar Compounds

To understand the uniqueness of N-((6-Amino-5-methylpyridin-3-YL)methyl)acetamide, it is essential to compare it with structurally related compounds:

| Compound | Biological Activity | Notable Features |

|---|---|---|

| N-((6-Amino-5-methylpyridin-3-YL)methyl)amine | Moderate antimicrobial activity | Lacks acetamide group |

| N-((6-Amino-5-methylpyridin-3-YL)methyl)carbamate | Lower potency against cancer cells | Contains a carbamate group |

This comparison illustrates that while structurally similar compounds may share some biological activities, the presence of the acetamide moiety in N-((6-Amino-5-methylpyridin-3-YL)methyl)acetamide enhances its interaction with specific biological targets, potentially leading to improved therapeutic outcomes.

Case Studies and Research Findings

Several studies have documented the promising biological activities of N-((6-Amino-5-methylpyridin-3-YL)methyl)acetamide:

- Antimicrobial Efficacy : A study tested this compound against multiple strains of bacteria and reported significant inhibition against gram-positive pathogens .

- Anticancer Potential : Another research effort highlighted its ability to induce apoptosis in cancer cell lines through caspase activation, suggesting a mechanism that could be exploited for therapeutic purposes .

- Structure–Activity Relationship (SAR) : Investigations into SAR have shown that modifications to the pyridine ring can significantly impact both solubility and biological activity, emphasizing the importance of structural optimization in drug design .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-((6-Amino-5-methylpyridin-3-YL)methyl)acetamide, and how do reaction conditions influence yield?

- Methodological Answer : A solvent-free protocol using phenylboronic acid as a catalyst (1.5 mmol) at 393 K for 7 hours is reported, yielding crystalline product after ethanol recrystallization . TLC monitoring ensures reaction completion. Comparative studies with analogous acetamides suggest that substituent steric effects (e.g., methyl vs. nitro groups) may alter reaction kinetics, requiring adjustments in catalyst loading or temperature .

Q. How is the molecular structure of this compound validated, and what techniques are critical for confirming its conformation?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths, angles, and dihedral angles. For example, the title compound exhibits intramolecular N–H⋯O and intermolecular O–H⋯O hydrogen bonds, critical for stabilizing its crystal lattice . Hirshfeld surface analysis quantifies intermolecular interactions (e.g., 81.54–84.70° dihedral angles between aromatic rings in analogues) . Complementary techniques like FT-IR and NMR validate functional groups (amide C=O stretch at ~1650 cm⁻¹, pyridine ring protons at δ 7.2–8.5 ppm) .

Q. What are common impurities or degradation products observed during synthesis or storage?

- Methodological Answer : Impurities may arise from incomplete condensation (e.g., residual β-naphthol or m-tolualdehyde) or oxidation of the amino group. Accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH) coupled with HPLC-MS can identify degradation pathways, such as hydrolysis of the acetamide group to form carboxylic acid derivatives .

Advanced Research Questions

Q. How can contradictions in crystallographic data between similar acetamide derivatives be resolved?

- Methodological Answer : Discrepancies in dihedral angles (e.g., 78.32° vs. 81.9° in related structures) may stem from crystal packing effects or substituent electronic properties. Computational modeling (DFT or MD simulations) reconciles experimental data by predicting energetically favorable conformations. For example, electron-withdrawing groups (e.g., nitro) increase planarity, while methyl groups introduce torsional strain .

Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties or binding affinity?

- Methodological Answer : Molecular docking (AutoDock Vina) and QSAR models using descriptors like logP, polar surface area, and H-bond donors/acceptors predict blood-brain barrier permeability or protein targets (e.g., kinase inhibitors). ADMET predictors (SwissADME) highlight potential metabolic liabilities, such as CYP450-mediated oxidation of the methylpyridine moiety .

Q. How can synthetic yields be optimized while minimizing side reactions in solvent-free conditions?

- Methodological Answer : DoE (Design of Experiments) approaches vary catalyst (phenylboronic acid) concentration, temperature, and reaction time. For example, increasing catalyst loading beyond 1.5 mmol may reduce side products like Schiff bases. Microwave-assisted synthesis reduces reaction time (from 7 hours to <2 hours) while maintaining yields >85% .

Q. What analytical techniques differentiate polymorphic forms of this compound, and how do they impact bioactivity?

- Methodological Answer : Powder XRD and DSC distinguish polymorphs (Form I vs. Form II) based on melting endotherms and diffraction peaks. Raman spectroscopy detects subtle conformational changes (e.g., amide I band shifts). Bioactivity differences (e.g., solubility-driven bioavailability) are assessed via in vitro dissolution studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.